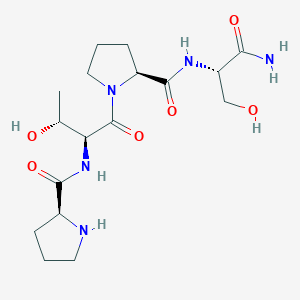

P-T-P-S-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de P-T-P-S-NH2 implica el acoplamiento escalonado de aminoácidos. El proceso generalmente comienza con la protección de los grupos amino y carboxilo de los aminoácidos para evitar reacciones secundarias no deseadas. Los aminoácidos protegidos se acoplan luego usando reactivos formadores de enlaces peptídicos como carbodiimidas o sales de uronio. Después de las reacciones de acoplamiento, los grupos protectores se eliminan para producir el péptido final .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, asegurando una alta pureza y rendimiento. El uso de la síntesis de péptidos en fase sólida (SPPS) es común, donde el péptido se ensambla en un soporte sólido, lo que permite una fácil purificación y manipulación .

Análisis De Reacciones Químicas

Tipos de reacciones

P-T-P-S-NH2 experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo en los residuos de treonina y serina se pueden oxidar para formar cetonas o aldehídos.

Reducción: Los enlaces amida se pueden reducir a aminas en condiciones específicas.

Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio se pueden usar en condiciones suaves.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean comúnmente.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en presencia de catalizadores o en condiciones básicas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, aminas reducidas y péptidos sustituidos, dependiendo de los reactivos y condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

P-T-P-S-NH2 tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis y las reacciones de péptidos.

Biología: Se emplea en el estudio de las interacciones proteína-proteína y la especificidad enzima-sustrato.

Medicina: Se investiga por sus posibles efectos terapéuticos y como vehículo de administración de fármacos.

Industria: Se utiliza en el desarrollo de materiales basados en péptidos y como estándar en técnicas analíticas .

Mecanismo De Acción

El mecanismo de acción de P-T-P-S-NH2 implica su interacción con dianas moleculares específicas, como enzimas o receptores. El péptido puede unirse a estas dianas a través de enlaces de hidrógeno, interacciones hidrofóbicas y fuerzas electrostáticas. Esta unión puede modular la actividad de la diana, lo que lleva a varios efectos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

Proliltreonilprolilglicinamida: Estructura similar pero con un residuo de glicina en lugar de serina.

Proliltreonilprolilalaninamida: Contiene un residuo de alanina en lugar de serina.

Proliltreonilprolilvalinamida: Presenta un residuo de valina en lugar de serina

Singularidad

P-T-P-S-NH2 es único debido a la presencia de residuos tanto de treonina como de serina, que proporcionan grupos hidroxilo adicionales para posibles modificaciones químicas e interacciones. Esto lo hace particularmente útil en estudios que involucran fosforilación y otras modificaciones postraduccionales .

Propiedades

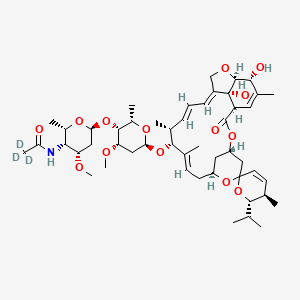

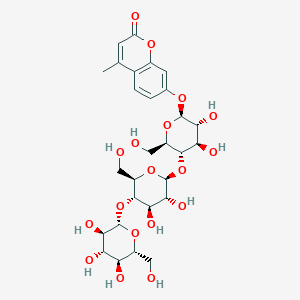

Fórmula molecular |

C17H29N5O6 |

|---|---|

Peso molecular |

399.4 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)/t9-,10+,11+,12+,13+/m1/s1 |

Clave InChI |

UMIXOKDUTWTCDE-MOLYVOAJSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@@H]2CCCN2)O |

SMILES canónico |

CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)